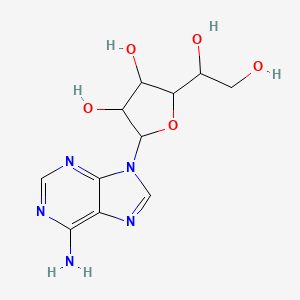
9-(beta-D-glucofuranosyl)adenine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(beta-D-glucofuranosyl)adenine: is a purine nucleoside in which adenine is attached to a glucofuranose sugar via a beta-N(9)-glycosidic bond.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-(beta-D-glucofuranosyl)adenine typically involves the glycosylation of adenine with a protected glucofuranose derivative. One common method is the condensation of 2,3,5-tri-O-benzyl-D-glucofuranosyl chloride with N-benzoyladenine under acidic conditions, followed by deprotection to yield the desired nucleoside .
Industrial Production Methods: Industrial production of this compound may involve enzymatic transglycosylation reactions, where enzymes like nucleoside phosphorylases are used to transfer the sugar moiety to adenine. This method is advantageous due to its specificity and mild reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 9-(beta-D-glucofuranosyl)adenine can undergo oxidation reactions, particularly at the sugar moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the adenine base or the sugar moiety, resulting in reduced forms of the nucleoside.
Substitution: Nucleophilic substitution reactions can occur at the adenine base, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents such as halides and amines are employed under basic conditions.
Major Products: The major products of these reactions include oxidized, reduced, and substituted derivatives of this compound, which can have varied biological and chemical properties .
Applications De Recherche Scientifique
Chemistry: In chemistry, 9-(beta-D-glucofuranosyl)adenine is used as a building block for the synthesis of more complex nucleoside analogs and nucleotides. It serves as a precursor in the synthesis of modified nucleic acids and oligonucleotides .
Biology: In biological research, this compound is used to study nucleoside metabolism and the enzymatic pathways involved in nucleic acid synthesis and degradation. It is also used in the development of nucleoside-based probes and sensors .
Medicine: In medicine, this compound and its derivatives are investigated for their antiviral and anticancer properties. They are used in the development of nucleoside analog drugs that target viral polymerases and other enzymes involved in nucleic acid replication .
Industry: In the industrial sector, this compound is used in the production of nucleoside-based materials and as a starting material for the synthesis of various bioactive compounds .
Mécanisme D'action
The mechanism of action of 9-(beta-D-glucofuranosyl)adenine involves its incorporation into nucleic acids, where it can interfere with nucleic acid synthesis and function. The compound can act as a substrate for various enzymes, including nucleoside phosphorylases and polymerases, leading to the formation of faulty nucleic acids that inhibit viral replication and cell proliferation .
Molecular Targets and Pathways:
Nucleic Acid Polymerases: The compound inhibits viral and cellular polymerases by competing with natural nucleosides.
Nucleoside Phosphorylases: It is metabolized by nucleoside phosphorylases, leading to the formation of active metabolites that exert antiviral and anticancer effects.
Comparaison Avec Des Composés Similaires
9-(beta-D-arabinofuranosyl)adenine (Vidarabine): An antiviral nucleoside analog used to treat herpes simplex and varicella-zoster infections.
9-(beta-D-xylofuranosyl)adenine: A nucleoside analog with similar antiviral properties.
Uniqueness: 9-(beta-D-glucofuranosyl)adenine is unique due to its specific sugar moiety, which imparts distinct chemical and biological properties. Its glucofuranose sugar makes it more stable and less prone to enzymatic degradation compared to other nucleoside analogs .
Propriétés
Numéro CAS |
10279-89-7 |
|---|---|
Formule moléculaire |
C11H15N5O5 |
Poids moléculaire |
297.27 g/mol |
Nom IUPAC |
2-(6-aminopurin-9-yl)-5-(1,2-dihydroxyethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H15N5O5/c12-9-5-10(14-2-13-9)16(3-15-5)11-7(20)6(19)8(21-11)4(18)1-17/h2-4,6-8,11,17-20H,1H2,(H2,12,13,14) |
Clé InChI |
JNSNEXAWGVQGPR-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(CO)O)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


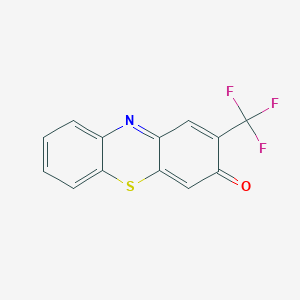
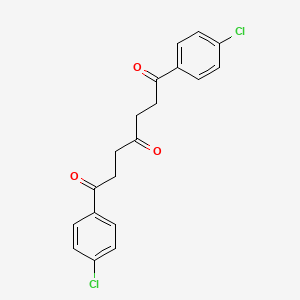
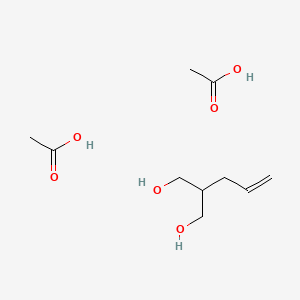

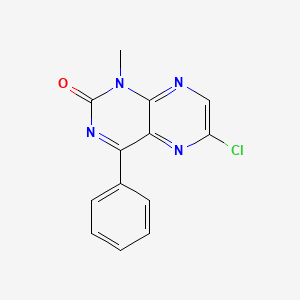
![2-[(2,4-Dinitrophenyl)methylidene]-2,3-dihydro[1,3]thiazolo[4,5-b]quinoline](/img/structure/B14513725.png)
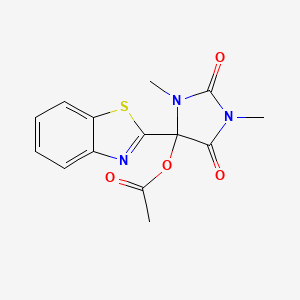
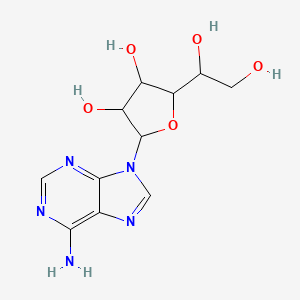


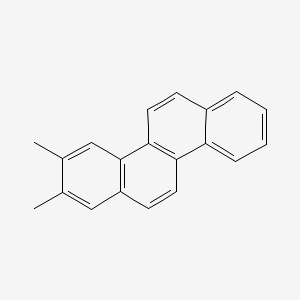

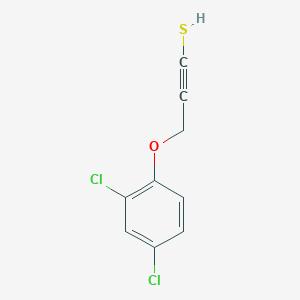
![Methyl 3-[(E)-carbamoyldiazenyl]but-2-enoate](/img/structure/B14513769.png)
